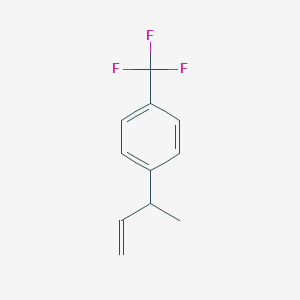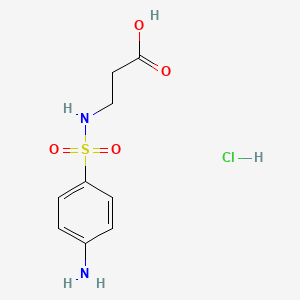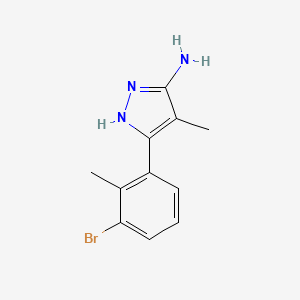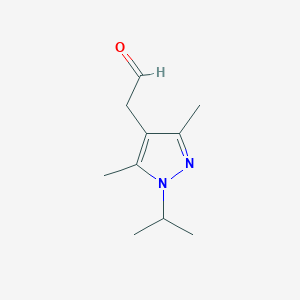
2-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde: is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and isopropyl groups, and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-2,4-hexanedione, under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid.
Reduction: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.
Substitution: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde derivatives with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The acetaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3,5-dimethyl-1H-pyrazol-4-yl]acetaldehyde: Lacks the isopropyl group, resulting in different reactivity and biological activity.
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol:
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid: The acetaldehyde group is oxidized to a carboxylic acid, affecting its reactivity and biological interactions.
Uniqueness
The uniqueness of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde lies in its combination of a pyrazole ring with dimethyl and isopropyl substitutions and an acetaldehyde functional group. This structure provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7(2)12-9(4)10(5-6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
InChI Key |
NQXWXAIBWSCCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


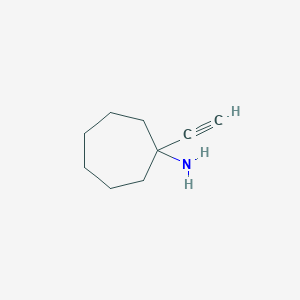
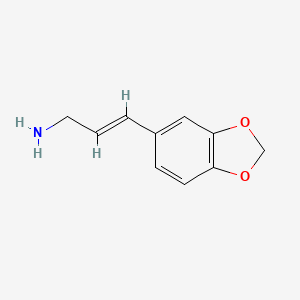
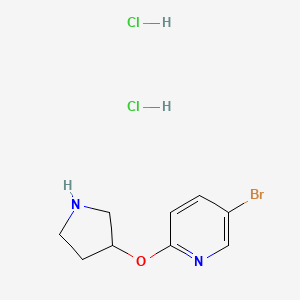


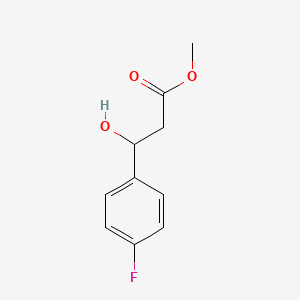
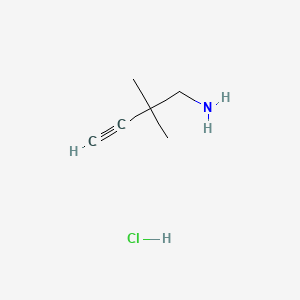
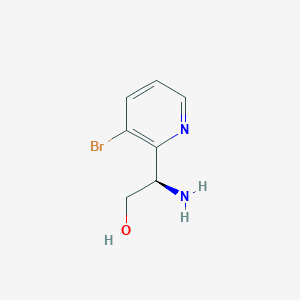
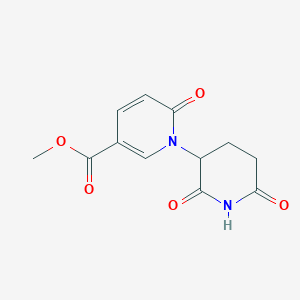
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
